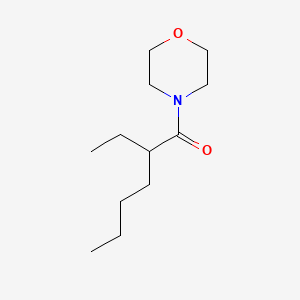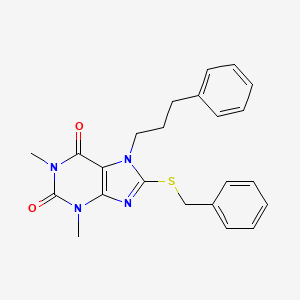
8-(benzylsulfanyl)-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(BENZYLTHIO)-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a benzylthio group, a dimethyl group, and a phenylpropyl group attached to a purine core The purine core is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring
准备方法
The synthesis of 8-(BENZYLTHIO)-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the synthesis of amides from carboxylic acid derivatives, which can be achieved through the reaction of acid chlorides, acid azides, acid anhydrides, and esters with amines . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
化学反应分析
8-(BENZYLTHIO)-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group may yield sulfoxides or sulfones, while reduction of the carbonyl groups may yield alcohols.
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. In medicine, it may be investigated for its potential therapeutic effects, such as its ability to inhibit certain enzymes or receptors. Additionally, it may have applications in the pharmaceutical industry as a precursor for the synthesis of drugs or as a lead compound for drug discovery .
作用机制
The mechanism of action of 8-(BENZYLTHIO)-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, it may act as an inhibitor of purine metabolism enzymes, thereby affecting the synthesis and degradation of purine nucleotides. Additionally, it may interact with signaling pathways involved in cell proliferation, apoptosis, or inflammation .
相似化合物的比较
8-(BENZYLTHIO)-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can be compared with other similar compounds, such as 2,5-dimethoxy-4-ethylthiophenethylamine (2C-T-2) and 2,5-dimethoxy-4-n-propylthiophenethylamine (2C-T-7) . These compounds also contain thio-substituted groups and exhibit unique chemical and biological properties. the presence of the purine core in 8-(BENZYLTHIO)-1,3-DIMETHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE distinguishes it from these compounds and may confer different biological activities and mechanisms of action.
属性
分子式 |
C23H24N4O2S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
8-benzylsulfanyl-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C23H24N4O2S/c1-25-20-19(21(28)26(2)23(25)29)27(15-9-14-17-10-5-3-6-11-17)22(24-20)30-16-18-12-7-4-8-13-18/h3-8,10-13H,9,14-16H2,1-2H3 |
InChI 键 |
DMJMSGZNTFQSQD-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3)CCCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15083128.png)
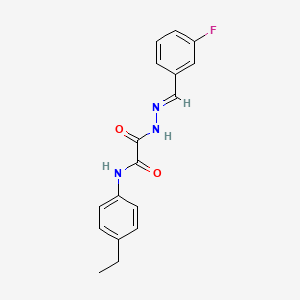
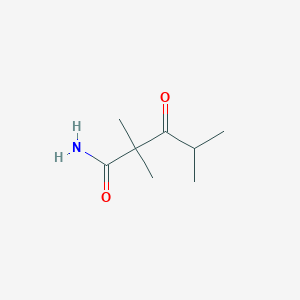
![[3-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B15083154.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B15083156.png)
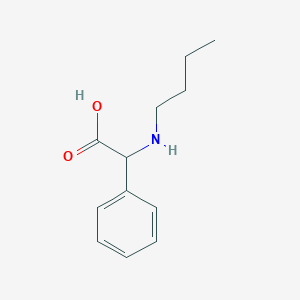
![5-(4-chlorophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15083161.png)
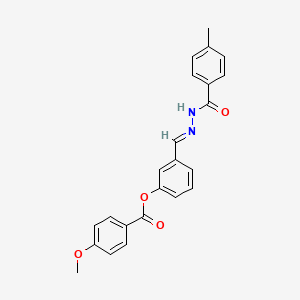
![1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione](/img/structure/B15083182.png)
![5-(3-isopropoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15083188.png)
![N-(5-acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15083196.png)
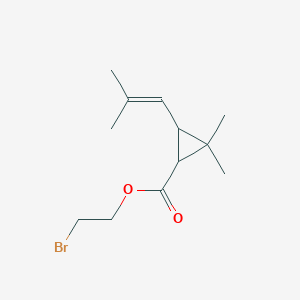
![[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B15083210.png)
